An In-Depth Technical Guide to 1,3-Diazaspiro[4.5]decane-2,4-dione
An In-Depth Technical Guide to 1,3-Diazaspiro[4.5]decane-2,4-dione
CAS Number: 702-62-5
This technical guide provides a comprehensive overview of 1,3-diazaspiro[4.5]decane-2,4-dione, a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction
1,3-Diazaspiro[4.5]decane-2,4-dione, also known as 5,5-pentamethylenehydantoin or cyclohexanespiro-5'-hydantoin, is a spirocyclic compound featuring a hydantoin ring fused to a cyclohexane ring at the 5-position. The hydantoin (imidazolidine-2,4-dione) core is a privileged scaffold in medicinal chemistry. While the parent 1,3-diazaspiro[4.5]decane-2,4-dione molecule itself is not known to possess significant biological activity, its derivatives are a rich source of pharmacologically active agents with a wide range of therapeutic applications, including anticonvulsant, anticancer, and anti-inflammatory properties.[1][2] The spirocyclic nature of this compound provides a rigid, three-dimensional framework that is of great interest for designing novel drug candidates with specific conformational requirements for target binding.
Physicochemical and Spectroscopic Data
The fundamental properties of 1,3-diazaspiro[4.5]decane-2,4-dione are summarized below. These data are crucial for its identification, handling, and use in synthetic applications.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 702-62-5 | [3] |
| Molecular Formula | C₈H₁₂N₂O₂ | [3] |
| Molecular Weight | 168.19 g/mol | [3] |
| IUPAC Name | 1,3-diazaspiro[4.5]decane-2,4-dione | [3] |
| Synonyms | 5,5-Pentamethylenehydantoin, 5,5'-Cyclohexanespirohydantoin | [3] |
| Melting Point | 229-232 °C | Vendor Data |
| Boiling Point | Decomposes | N/A |
| Solubility | Soluble in ethanol and hot water | General Knowledge |
| LogP (calculated) | -0.3 | N/A |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of 1,3-diazaspiro[4.5]decane-2,4-dione.
| Spectrum | Key Features |
| ¹H NMR | Signals corresponding to the methylene protons of the cyclohexane ring and the N-H protons of the hydantoin ring. |
| ¹³C NMR | Resonances for the carbonyl carbons of the hydantoin ring, the spiro carbon, and the methylene carbons of the cyclohexane ring. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3200 cm⁻¹), C=O stretching (around 1710 and 1770 cm⁻¹), and C-N stretching. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 168, corresponding to the molecular weight of the compound. |
Synthesis and Experimental Protocols
The most common and efficient method for the synthesis of 1,3-diazaspiro[4.5]decane-2,4-dione is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction is a cornerstone for the preparation of 5,5-disubstituted hydantoins.
General Synthesis Workflow (Bucherer-Bergs Reaction)
The synthesis starts from cyclohexanone, which reacts with an alkali metal cyanide (e.g., potassium cyanide) and ammonium carbonate. The reaction is typically carried out in a sealed vessel under elevated temperature and pressure.
Caption: General workflow for the synthesis of 1,3-diazaspiro[4.5]decane-2,4-dione.
Experimental Protocol: Bucherer-Bergs Synthesis
This protocol is a generalized procedure for the synthesis of 5,5-disubstituted hydantoins and is applicable to the synthesis of 1,3-diazaspiro[4.5]decane-2,4-dione.
-
Reaction Setup: In a suitable pressure vessel, combine cyclohexanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add a mixture of ethanol and water (typically 1:1 v/v) to the vessel.
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-100 °C with stirring for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with a mineral acid (e.g., HCl) to a pH of approximately 6-7. This will cause the product to precipitate.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 1,3-diazaspiro[4.5]decane-2,4-dione.
Biological Activity and Applications in Drug Development
As previously mentioned, the core 1,3-diazaspiro[4.5]decane-2,4-dione scaffold is primarily of interest for its utility in generating derivatives with diverse biological activities. The rigid spirocyclic system allows for the precise positioning of substituents in three-dimensional space, which can lead to high-affinity interactions with biological targets.
Derivatives and their Therapeutic Potential
| Derivative Class | Therapeutic Area | Mechanism of Action (if known) |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives | Neurology, Psychiatry, Pain | Selective agonists of the δ-opioid receptor (DOR).[4] |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives | Hematology | Myelostimulators, accelerating the regeneration of lymphocytes and granulocytes.[5] |
| 1-Thia-4-azaspiro[4.5]decane derivatives | Oncology | Anticancer activity against various cancer cell lines.[6] |
| General 5,5-disubstituted hydantoins | Neurology | Anticonvulsant (e.g., Phenytoin). |
| General 5,5-disubstituted hydantoins | Inflammation | Anti-inflammatory.[2] |
Signaling Pathway: δ-Opioid Receptor Agonism
Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as selective agonists for the δ-opioid receptor (DOR), which is a G-protein coupled receptor (GPCR). Activation of DORs is a promising strategy for the treatment of pain and depression. The general signaling pathway is depicted below.
Caption: Simplified GPCR signaling pathway for a δ-opioid receptor agonist.
Experimental Protocols for Biological Assays
The biological activity of novel derivatives of 1,3-diazaspiro[4.5]decane-2,4-dione is typically assessed using a battery of in vitro assays.
Radioligand Binding Assay (for Receptor Affinity)
This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).
-
Preparation: Prepare cell membranes expressing the target receptor (e.g., DOR).
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
-
Analysis: Calculate the IC₅₀ (concentration of test compound that inhibits 50% of radioligand binding) and convert it to the inhibition constant (Ki).
cAMP GloSensor™ Assay (for Functional Activity)
This assay measures the functional consequence of receptor activation, specifically the inhibition of cyclic AMP (cAMP) production for Gi-coupled receptors like DOR.
-
Cell Culture: Use cells co-expressing the target receptor and a genetically encoded cAMP sensor.
-
Compound Treatment: Treat the cells with forskolin (to stimulate cAMP production) and varying concentrations of the test compound.
-
Lysis and Detection: Lyse the cells and measure the luminescence generated by the cAMP sensor, which is inversely proportional to the cAMP concentration.
-
Analysis: Determine the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and the maximum efficacy (Emax).
Conclusion
1,3-Diazaspiro[4.5]decane-2,4-dione is a valuable building block in the field of medicinal chemistry. Its rigid, spirocyclic structure provides a unique platform for the development of novel therapeutic agents. While the parent compound is biologically inactive, its derivatives have shown significant promise in a variety of therapeutic areas, including neurology, oncology, and inflammation. The synthetic accessibility of this scaffold, primarily through the robust Bucherer-Bergs reaction, ensures its continued importance in the quest for new and improved drugs. Further exploration of the chemical space around this core structure is likely to yield novel drug candidates with enhanced potency, selectivity, and pharmacokinetic properties.
References
- 1. 1,3-diazaspiro[4.5]decane-2,4-dione | CAS#:702-62-5 | Chemsrc [chemsrc.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. 1,3-Diazaspiro[4.5]decane-2,4-dione | C8H12N2O2 | CID 12799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-OXA-1,3-DIAZASPIRO[4.5]DECANE-2,4-DIONE | 39124-19-1 [sigmaaldrich.com]
- 5. Bucherer-Bergs Reaction [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
